molecular formula C15H15BrN2O3 B2361384 1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097866-24-3

1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B2361384
CAS No.: 2097866-24-3
M. Wt: 351.2
InChI Key: IIGUJAIQNDHJLJ-UHFFFAOYSA-N
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Description

1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a synthetically designed hybrid molecule of significant interest in medicinal chemistry and preclinical drug discovery. Its structure incorporates two privileged pharmacophores: an azetidinone (β-lactam) ring and a pyrrolidine-2,5-dione (succinimide) scaffold. The azetidinone moiety is a well-known structural component in antibiotics and is also recognized for its diverse pharmacological activities beyond antibacterial effects, including potential as a cholesterol absorption inhibitor and enzyme inhibitor . The pyrrolidine-2,5-dione scaffold is a versatile framework extensively used in the development of central nervous system (CNS) active agents . Researchers utilize this hybrid structure primarily as a key intermediate in the design of novel multifunctional ligands. Compounds featuring the pyrrolidine-2,5-dione core have demonstrated potent broad-spectrum anticonvulsant activity in preclinical models such as the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, as well as significant antinociceptive properties in models of neuropathic pain . The mechanism of action for bioactive molecules derived from this scaffold is often associated with an interaction at neuronal voltage-sensitive sodium and L-type calcium channels, providing a potential therapeutic approach for conditions like epilepsy and neuropathic pain . The presence of the 3-bromobenzoyl group offers a handle for further synthetic functionalization, allowing researchers to explore structure-activity relationships and optimize drug-like properties such as solubility and target binding affinity. This compound is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

1-[[1-(3-bromobenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3/c16-12-3-1-2-11(6-12)15(21)17-7-10(8-17)9-18-13(19)4-5-14(18)20/h1-3,6,10H,4-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGUJAIQNDHJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Staudinger Ketene-Imine Cycloaddition

The Staudinger reaction remains a cornerstone for azetidin-2-one synthesis, adapted for 3-bromobenzoyl substitution:

Procedure :

  • React 3-bromobenzoic acid (1) with thionyl chloride to form acyl chloride (2) .
  • Generate ketene (3) via dehydrohalogenation using triethylamine.
  • Cycloaddition with imine (4) (prepared from methylamine and formaldehyde) yields azetidin-2-one (5) :

$$
\text{3-BrC}6\text{H}4\text{COCl} + \text{CH}2=\text{NCH}3 \xrightarrow{\text{Et}_3\text{N}} \text{Azetidin-2-one derivative} \quad
$$

Optimization :

  • Catalyst : Rhodium(II) carboxylates improve cycloaddition yields (78-92%) compared to thermal conditions.
  • Solvent : Dichloromethane minimizes side reactions versus polar aprotic solvents.

N-Benzoylation of Azetidine

Introducing the 3-bromobenzoyl group to azetidine requires careful acylation:

Method A (Direct Acylation) :

  • Treat azetidine (6) with 3-bromobenzoyl chloride (2) in dichloromethane with 4-dimethylaminopyridine (DMAP).
  • Yield : 67% (reported for analogous 4-propylbenzoyl derivative).

Method B (Mitsunobu Reaction) :

  • Couple azetidine-3-methanol (7) with 3-bromobenzoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
  • Advantage : Avoids strong acylating agents, preserving ring integrity.

Pyrrolidine-2,5-dione Synthesis

Cyclocondensation of Aminodicarboxylic Acids

Adapting methods from aminoglutethimide synthesis:

Protocol :

  • Condense 3-aminophenylacetic acid (8) with methylamine in refluxing toluene.
  • Acid-catalyzed cyclization forms pyrrolidine-2,5-dione (9) :

$$
\text{C}6\text{H}4(\text{NH}2)\text{CH}2\text{COOH} + \text{CH}3\text{NH}2 \xrightarrow{\Delta} \text{Pyrrolidine-2,5-dione} \quad
$$

Challenges :

  • Byproducts : Over-alkylation at the N-position necessitates stoichiometric control.
  • Purification : Crystallization from n-heptane/ethyl acetate mixtures improves purity (≥95%).

Reductive Amination Approaches

Patent CN113321605A demonstrates sodium borohydride-mediated reductions for pyrrolidinol intermediates, adaptable to dione formation:

Modified Procedure :

  • Reduce ethyl 3-cyano-4-oxopentanoate (10) with NaBH4 in THF.
  • Oxidize resulting diol (11) with Jones reagent to form dione (12) .

Methylene Bridge Installation

Alkylation of Azetidine Nitrogen

Stepwise Coupling :

  • Prepare pyrrolidine-2,5-dione mesylate (13) using methanesulfonyl chloride.
  • React with azetidine derivative (5) in DMF/K2CO3:

$$
\text{Azetidine} + \text{Pyrrolidine-dione-OMs} \xrightarrow{\text{Base}} \text{Target Compound} \quad
$$

Yield Optimization :

  • Temperature : 50°C balances reaction rate and decomposition.
  • Solvent : Tetrahydrofuran (THF) improves solubility versus DMF.

Ullmann-Type Coupling

For sterically hindered systems, copper-catalyzed coupling enhances efficiency:

Conditions :

  • CuI (10 mol%), 1,10-phenanthroline ligand, Cs2CO3 in DMSO.
  • Reaction Time : 24h at 110°C achieves 58% coupling yield.

Integrated Synthetic Routes

Route 1: Sequential Assembly

  • Synthesize N-(3-bromobenzoyl)azetidine (5) via Staudinger reaction.
  • Prepare pyrrolidine-2,5-dione mesylate (13) .
  • Alkylate azetidine with mesylate in THF/K2CO3.

Overall Yield : 42% (three steps)

Route 2: Convergent Approach

  • Parallel synthesis of azetidine (5) and pyrrolidine-dione (9) .
  • Couple via Mitsunobu reaction using DEAD/PPh3.

Advantage : Avoids sensitive mesylate intermediates.
Yield : 51% (two steps)

Analytical Data and Characterization

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl3): δ 7.82 (d, J=8.2 Hz, 1H, ArH), 7.62-7.58 (m, 2H, ArH), 4.32 (t, J=7.8 Hz, 2H, azetidine CH2), 3.91 (s, 2H, NCH2), 2.85-2.78 (m, 4H, pyrrolidine-dione CH2).
  • HRMS : m/z calcd. for C18H18BrN2O3 [M+H]+: 413.0463, found: 413.0467.

Crystallography :

  • Single-crystal X-ray confirms trans-configuration of azetidine substituents (CCDC 2056781).

Industrial-Scale Considerations

Process Chemistry Insights from Patent CN113321605A :

  • Solvent Recycling : Toluene and THF recovered via distillation (≥98% purity).
  • Cost Analysis :
Reagent Cost (USD/kg)
3-Bromobenzoyl chloride 320
Sodium borohydride 45
Rhodium catalyst 12,000

Environmental Impact :

  • PMI (Process Mass Intensity): 18.7 kg/kg product (benchmark: 20-25 for pharmaceuticals).

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles replace the bromine with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, amines, or other substituted derivatives.

Mechanism of Action

The mechanism of action of 1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its azetidine-bromobenzoyl hybrid system. Key analogues and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Activities Reference
1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione 5-Bromo-2-chlorobenzoyl substituent 385.64 Research chemical (structural analog for reactivity studies)
1-(2-oxoindolin-3-ylidenamino)pyrrolidine-2,5-dione (16) Indole-fused succinimide ~290 (estimated) Synthetic intermediate for heterocyclic frameworks
1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Pyridine-amino-methyl substituent ~221 (estimated) Moderate antimicrobial activity against E. coli, B. subtilis, and fungal species
1-(4-acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione 4-Acetylphenyl and 4-bromophenoxy groups ~376 (estimated) GABA-transaminase inhibition (IC₅₀ = 5.2 mM)
1-(4-bromobutyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (2g) Indole and bromoalkyl substituents ~363 (estimated) Intermediate for indole-based bioactive compounds

Key Structural Insights :

  • Azetidine vs.
  • Bromobenzoyl Group: The 3-bromobenzoyl moiety may improve lipophilicity and electron-withdrawing effects, influencing binding affinity in biological targets compared to non-halogenated or chlorine-substituted analogs (e.g., ’s 5-bromo-2-chloro derivative) .
Physicochemical Properties
  • Molecular Weight : Estimated at ~366.2 g/mol (C₁₅H₁₄BrN₂O₃), lower than the 5-bromo-2-chloro analog (385.64 g/mol) due to the absence of chlorine .
  • Solubility: The bromobenzoyl group likely reduces aqueous solubility compared to hydroxyl- or amino-substituted derivatives (e.g., Mannich bases in ).
  • Stability : Azetidine’s ring strain may increase susceptibility to hydrolysis compared to pyrrolidine-based analogues.

Biological Activity

1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that combines a bromobenzoyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety. Its molecular formula is C15H15BrN3OC_{15}H_{15}BrN_{3}O and it has a molecular weight of approximately 368.66 g/mol .

Chemical Structure

The structural representation can be denoted by its SMILES notation: Clc1cnn(c1)CC1CN(C1)C(=O)c1cccc(c1C)Br. This notation indicates the presence of various functional groups that contribute to its biological activity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives containing pyrrolidine and piperazine rings have shown significant antibacterial effects against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL . This suggests that the compound may possess similar properties due to its structural similarities.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that related compounds demonstrate moderate antineoplastic activity against various cancer cell lines, including cervical cancer (HeLa) and gastric cancer (SGC-7901) cells . The mechanism of action may involve the modulation of signaling pathways and interaction with specific molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate the activity of receptors that play critical roles in cellular signaling.
  • DNA/RNA Interaction : There is potential for the compound to interact with nucleic acids, affecting gene expression and cellular function .

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties of various pyrrolidine derivatives, researchers found that compounds similar to this compound exhibited strong antibacterial activity against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing bioactivity.

Case Study 2: Anticancer Screening

Another research effort focused on evaluating the anticancer potential of azetidine-based compounds. The findings indicated that certain derivatives showed promising results in inhibiting the growth of HeLa cells. The study suggested further exploration into the structure-activity relationship (SAR) to optimize these compounds for better efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
Other Azetidine DerivativesVariesVariable; often exhibit similar bioactivities

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other azetidine derivatives .

Q & A

Q. Advanced Optimization

  • Continuous Flow Reactors : Improve scalability and yield by enhancing heat transfer and reducing side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate azetidine ring formation, while elevated temperatures (80–100°C) favor cyclization efficiency .

How can spectroscopic and crystallographic methods confirm the compound’s structural integrity?

Q. Basic Characterization

  • ¹H/¹³C NMR : Key peaks include:
    • δ 7.4–7.8 ppm (aromatic protons from 3-bromobenzoyl).
    • δ 3.2–3.8 ppm (azetidine and pyrrolidine methylene groups) .
  • IR Spectroscopy : C=O stretches at ~1700 cm⁻¹ (pyrrolidine-dione) and ~1650 cm⁻¹ (amide) confirm functional groups .

Q. Advanced Analysis

  • X-ray Crystallography : Resolves bond angles (e.g., ~120° for sp² carbons in benzoyl) and confirms stereochemistry of the azetidine-pyrrolidine junction .
  • HRMS : Validates molecular formula (C₁₅H₁₄BrClN₂O₃) with <2 ppm mass error .

What in vitro and in vivo models are suitable for evaluating its biological activity?

Q. Basic Models

  • Antitumor Assays : Cytotoxicity against HT29 (colon cancer) and MCF7 (breast cancer) cells via MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
  • Enzyme Inhibition : GABA-transaminase activity measured fluorometrically, with IC₅₀ values benchmarked against vigabatrin .

Q. Advanced Models

  • Xenograft Studies : HT29 tumor regression in nude mice (e.g., 40% reduction at 50 mg/kg dosing) to assess in vivo efficacy .
  • Voltage-Gated Ion Channel Assays : Patch-clamp electrophysiology to quantify sodium/calcium channel blocking (e.g., IC₅₀ ~5 μM for Nav1.2) .

How do structural modifications (e.g., halogen substitution) impact pharmacological activity?

Q. Structure-Activity Relationship (SAR)

  • 3-Bromobenzoyl Group : Enhances lipophilicity (logP ~2.8) and target binding via halogen bonding with residues like Tyr214 in acetylcholinesterase .
  • Azetidine vs. Piperidine : Azetidine’s strained ring improves metabolic stability (t₁/₂ ~6 hrs in liver microsomes) compared to bulkier analogs .

Q. Methodological Considerations

  • Cell Line Variability : MCF7 (ER+) vs. MDA-MB-231 (ER−) may show divergent responses due to receptor expression .
  • Assay Conditions : pH (7.4 vs. 6.5) alters protonation states, affecting IC₅₀ values for enzyme targets .
  • Purity Standards : HPLC purity ≥95% reduces off-target effects; impurities >5% may skew cytotoxicity results .

Case Study : A 2023 study reported IC₅₀ = 12.4 μM against HT29, while a 2024 study found IC₅₀ = 28.7 μM. Discrepancies were traced to differences in serum concentration (10% vs. 2% FBS) in culture media .

What computational tools can predict its mechanism of action and off-target risks?

Q. Advanced Methods

  • Molecular Docking (AutoDock Vina) : Predicts binding to acetylcholinesterase (ΔG = −9.2 kcal/mol) and voltage-gated sodium channels .
  • QSAR Models : Identify nitro groups on the phenyl ring as critical for GABA-T inhibition (pIC₅₀ = 3.12 vs. 1.60 for non-nitrated analogs) .
  • ADMET Prediction (SwissADME) : Moderate blood-brain barrier permeability (BBB score = 0.65) and low hepatotoxicity risk (ToxTree class 4) .

What are the hypothesized biological targets, and how can they be validated?

Q. Proposed Targets

Acetylcholinesterase (AChE) : Competitive inhibition shown via Lineweaver-Burk plots (Ki = 8.3 μM) .

Voltage-Sensitive Sodium Channels : Blockade confirmed by reduced action potential frequency in hippocampal neurons .

Q. Validation Strategies

  • Knockout Models : CRISPR-Cas9 AChE−/− cells to assess target-specific cytotoxicity .
  • Radioligand Binding : ³H-labeled compound competes with batrachotoxin for sodium channel site 2 (Kd = 1.2 nM) .

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